Menadione nicotinamide bisulfite
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Overview
Description
Menadione nicotinamide bisulfite, also known as this compound, is a useful research compound. Its molecular formula is C17H16N2O6S and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of menadione nicotinamide bisulfite typically involves the following steps:
Oxidation of 2-methylnaphthalene: This step involves reacting 2-methylnaphthalene with an aqueous solution of an oxidant such as quadrivalent cerium salt.
Formation of this compound: The 2-methyl-1,4-naphthoquinone obtained from the oil phase is reacted with nicotinamide and bisulfite under controlled conditions to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Menadione nicotinamide bisulfite undergoes various chemical reactions, including:
Oxidation: Menadione can be oxidized to form menadione epoxide.
Reduction: Menadione can be reduced to menadiol, which is a hydroquinone form.
Substitution: The sulfonate group in this compound can undergo substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium salts and other strong oxidants.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions often require nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Menadione epoxide.
Reduction: Menadiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Menadione nicotinamide bisulfite has a wide range of scientific research applications:
Mechanism of Action
Menadione nicotinamide bisulfite exerts its effects through several mechanisms:
Vitamin K Activity: It acts as a precursor to vitamin K2, which is essential for the gamma-carboxylation of glutamic acid residues in certain proteins involved in blood coagulation.
Oxidative Stress Modulation: Menadione can generate reactive oxygen species, leading to oxidative stress and apoptosis in cancer cells.
Enzyme Inhibition: Menadione and its derivatives can inhibit enzymes such as catalase, affecting cellular redox balance.
Comparison with Similar Compounds
Menadione nicotinamide bisulfite can be compared with other similar compounds such as:
Menadione Sodium Bisulfite: Another derivative of menadione, but with sodium bisulfite instead of nicotinamide.
Vitamin K1 and K2: Naturally occurring forms of vitamin K, which have different side chains and are primarily involved in blood coagulation and bone health.
This compound stands out due to its enhanced stability, bioactivity, and dual role as a source of both vitamin K and niacin .
Properties
CAS No. |
73581-79-0 |
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Molecular Formula |
C17H16N2O6S |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
methyl 1,4-dioxo-2,3-dihydronaphthalene-2-sulfonate;pyridine-3-carboxamide |
InChI |
InChI=1S/C11H10O5S.C6H6N2O/c1-16-17(14,15)10-6-9(12)7-4-2-3-5-8(7)11(10)13;7-6(9)5-2-1-3-8-4-5/h2-5,10H,6H2,1H3;1-4H,(H2,7,9) |
InChI Key |
RMXKVUXLGPLYON-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)C2=CC=CC=C2C1=O)S(=O)(=O)O.C1=CC(=CN=C1)C(=O)N |
Canonical SMILES |
COS(=O)(=O)C1CC(=O)C2=CC=CC=C2C1=O.C1=CC(=CN=C1)C(=O)N |
Pictograms |
Irritant; Environmental Hazard |
Synonyms |
menadione nicotinamide bisulfite |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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